molecular formula C13H12INO3 B1371699 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone CAS No. 1192263-75-4

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone

Cat. No. B1371699
M. Wt: 357.14 g/mol
InChI Key: RLGVSLCYFXPQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone, also known as 5-BHIP, is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound composed of a benzyl group attached to a pyridinone ring, with an iodine substituent at the 3-position and a hydroxymethyl group at the 2-position. 5-BHIP has been studied for its ability to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. Its inhibition of tyrosinase has made it a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo.

Scientific Research Applications

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been studied for its potential applications in medicinal chemistry. It has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. This inhibition has made 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo. In addition, 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Mechanism Of Action

The mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone is not yet fully understood. However, it is thought to act as an inhibitor of tyrosinase, the enzyme responsible for the biosynthesis of melanin and other pigments. It is believed that 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone binds to the active site of the enzyme, preventing it from catalyzing the formation of melanin.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone have not been extensively studied. However, it has been reported to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. This inhibition has made 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo. In addition, 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been studied for its potential as an antioxidant and anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

The advantages of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone for lab experiments include its high purity and availability. It is relatively easy to synthesize and can be purchased commercially in a variety of concentrations. The main limitation of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone is its low solubility in water. This can be addressed by using a solvent such as dimethylformamide or dimethylsulfoxide.

Future Directions

For research include further investigation of its inhibitory effects on tyrosinase and its potential as an antioxidant and anti-inflammatory agent. In addition, further studies are needed to explore its potential as a treatment for skin disorders such as hyperpigmentation and vitiligo. Further research is also needed to determine the mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone and to identify other potential applications.

properties

IUPAC Name

2-(hydroxymethyl)-3-iodo-5-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGVSLCYFXPQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=C(C2=O)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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